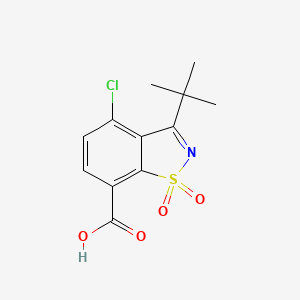
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a carboxylic acid group attached to the benzisothiazole ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the isothiazole ring. Benzisothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzenesulfonamide with a suitable chlorinating agent can lead to the formation of the benzisothiazole ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions. For instance, tert-butyl chloride can be used as an alkylating agent in the presence of a base to introduce the tert-butyl group at the desired position.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions. For example, the reaction of the corresponding benzisothiazole derivative with carbon dioxide in the presence of a base can lead to the formation of the carboxylic acid group.
Oxidation: The oxidation of the sulfur atom to form the 1,1-dioxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on improving yield, purity, and cost-effectiveness. Large-scale production may also involve the use of continuous flow reactors and automated processes to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can participate in carboxylation reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Carboxylation: Carbon dioxide, bases such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thio derivatives
Carboxylation: Esters, amides
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: Benzisothiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new agrochemicals, dyes, and polymers with enhanced properties.
作用機序
The mechanism of action of 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of cellular processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
類似化合物との比較
Similar Compounds
3-Chloro-1,2-benzisothiazole: This compound shares the benzisothiazole core structure but lacks the tert-butyl and carboxylic acid groups.
4-Chloro-1,2-benzisothiazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1,2-Benzisothiazole-3-carboxylic acid: This compound lacks the chlorine and tert-butyl groups but retains the benzisothiazole core and carboxylic acid group.
Uniqueness
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is unique due to the presence of the tert-butyl group, chlorine atom, and carboxylic acid group at specific positions on the benzisothiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-12(2,3)10-8-7(13)5-4-6(11(15)16)9(8)19(17,18)14-10/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQNKWYACSAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














